molecular formula C20H20N6O2S B2915208 1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1904020-98-9

1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No.: B2915208
CAS No.: 1904020-98-9
M. Wt: 408.48
InChI Key: IHRRCRONDHRGEE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H20N6O2S and its molecular weight is 408.48. The purity is usually 95%.
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Biological Activity

1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (CAS Number: 1904020-98-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H20_{20}N6_6O2_2S
  • Molecular Weight : 408.5 g/mol
  • Structure : The compound features a methoxyphenethyl group and a triazolo-pyridazin moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antitumor Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. It appears to modulate pathways involved in cell cycle regulation.
  • Antimicrobial Properties : The presence of the thiophene ring suggests potential antimicrobial activity. In vitro assays have demonstrated efficacy against certain bacterial strains.

Pharmacological Studies

Recent pharmacological studies have focused on evaluating the compound's effects on different biological systems:

  • Cell Viability Assays : Using MTT assays, researchers found that the compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells, with IC50_{50} values ranging from 10 to 30 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to an increase in early and late apoptotic cells, indicating its potential as an anticancer agent.
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antitumor activities. They reported that the most active derivative exhibited significant tumor growth inhibition in xenograft models, suggesting that modifications to the core structure can enhance efficacy.

Study 2: Antimicrobial Efficacy

A clinical study assessed the antimicrobial properties of the compound against resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Data Summary

Biological ActivityAssay TypeResults
AntitumorMTT AssayIC50_{50}: 10–30 µM
Apoptosis InductionFlow CytometryIncreased apoptotic cells
AntimicrobialMIC TestingMIC: 15 µg/mL (S. aureus)

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S/c1-28-16-4-2-14(3-5-16)8-10-21-20(27)22-12-19-24-23-18-7-6-17(25-26(18)19)15-9-11-29-13-15/h2-7,9,11,13H,8,10,12H2,1H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRRCRONDHRGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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